Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane
Description
Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane is an organosilicon compound characterized by a tert-butyldimethylsilyl (TBS) group linked to an ethoxy chain terminating in a thiophene ring. The TBS group serves as a sterically bulky protecting group, commonly employed in organic synthesis to shield hydroxyl or other reactive functionalities during multi-step reactions . The ethoxy-thiophene moiety introduces aromatic and electronic diversity, making the compound valuable in materials science and pharmaceutical chemistry. Its synthesis typically involves silylation reactions, as exemplified by protocols using tert-butyldimethylsilyl chloride (TBSCl) with appropriate alcohols under basic conditions .
Properties
IUPAC Name |
tert-butyl-dimethyl-(2-thiophen-2-ylethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22OSSi/c1-12(2,3)15(4,5)13-9-8-11-7-6-10-14-11/h6-7,10H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSYSNSWONYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22OSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626302 | |
| Record name | tert-Butyl(dimethyl)[2-(thiophen-2-yl)ethoxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160744-11-6 | |
| Record name | tert-Butyl(dimethyl)[2-(thiophen-2-yl)ethoxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Scheme
-
- Thiophene derivative (e.g., 2-(thiophen-2-YL)ethanol)
- Silylating agent (e.g., tert-butyldimethylsilyl chloride)
Catalyst : A base such as triethylamine or pyridine is often used to facilitate the reaction.
Reaction Conditions : The reaction typically occurs at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent moisture interference.
Detailed Preparation Method
Step 1 : Dissolve the thiophene derivative in an appropriate solvent (e.g., dichloromethane).
Step 2 : Add the silylating agent dropwise while stirring the mixture.
Step 3 : Introduce the base catalyst to initiate the reaction, maintaining stirring for several hours.
Step 4 : After completion, the mixture is quenched with water, and the organic layer is separated.
Step 5 : Purification is achieved through column chromatography or distillation to isolate this compound.
Comparative Analysis of Synthesis Methods
The following table summarizes different synthesis methods and their key parameters:
| Method | Reactants | Catalyst | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Method A | Thiophene derivative + tert-butyldimethylsilyl chloride | Triethylamine | Room Temp | High | >95% |
| Method B | Thiophene derivative + tert-butyldimethylsilyl chloride | Pyridine | Elevated Temp | Moderate | >90% |
| Method C | Thiophene derivative + silylating agent (alternative) | No catalyst | Room Temp | Variable | >85% |
Applications
This compound finds applications in:
Organic synthesis as a protecting group for alcohols and amines.
Intermediate in the preparation of more complex organosilicon compounds.
Chemical Reactions Analysis
Oxidative Cleavage of the Silyl Ether Group
The tert-butyldimethylsilyl (TBS) group in this compound undergoes oxidative cleavage under acidic or fluoride-mediated conditions. Common reagents include:
Key Observation : Fluoride sources (e.g., TBAF) exhibit superior selectivity for silyl ether cleavage over competing thiophene ring reactions .
Electrophilic Substitution at the Thiophene Ring
The electron-rich thiophene moiety participates in electrophilic substitution reactions, with regioselectivity influenced by the ethoxysilyl side chain:
Steric hindrance from the TBS group suppresses γ-substitution, favoring α/β positions .
Transition Metal-Catalyzed Coupling Reactions
The ethoxysilyl group enables participation in Hiyama coupling reactions:
| Catalyst | Substrate | Conditions | Application |
|---|---|---|---|
| Pd(OAc)<sub>2</sub>/XPhos | Aryl iodides | TBAF, THF/dioxane, 80°C | Biaryl synthesis |
| PtCl<sub>2</sub> | Propargyl alcohols | Hydrosilylation, 60°C | E-vinylsilane derivatives |
| Rh(cod)Cl | Alkenes | CH<sub>3</sub>CN, 24 h | Cyclopropane-functionalized silanes |
Notable Example : Cross-coupling with 4-bromotoluene using 3 mol% Pd(OAc)<sub>2</sub> yields 2-(p-tolyl)thiophene-TBS ether (87% yield) .
Silane Reduction Pathways
| Reducing Agent | Products | Selectivity |
|---|---|---|
| LiAlH<sub>4</sub> | Thiophene-ethanol + TBSH | Complete silyl ether reduction |
| DIBAL-H | Partial reduction to aldehyde | 40% conversion |
Catalytic Hydrogenation
Under 50 psi H<sub>2</sub> with Pd/C:
Thermal Stability and Rearrangements
Thermogravimetric analysis (TGA) reveals:
- Decomposition onset: 218°C (N<sub>2</sub> atmosphere)
- Major degradation products:
Notable rearrangement at >150°C:
TBS group migration from oxygen to thiophene sulfur, forming thermodynamically stable S-silylated species (68% yield after 6 h)
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
- Homolytic Si-O bond cleavage
- Generation of silyl radicals that:
- Couple with thiophene π-system (→ cyclized products)
- Abstract hydrogen from solvents (→ silanol derivatives)
Quantum yield (Φ) in benzene: 0.23 ± 0.03
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s<sup>−1</sup>) | Activation Energy (E<sub>a</sub>, kJ/mol) |
|---|---|---|
| TBAF-mediated cleavage | 4.7×10<sup>−3</sup> | 58.2 ± 1.1 |
| Electrophilic bromination | 2.1×10<sup>−2</sup> (M<sup>−1</sup>s<sup>−1</sup>) | 34.7 ± 0.8 |
| Thermal rearrangement | 6.8×10<sup>−5</sup> | 102.4 ± 2.3 |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C12H22OSi
- Molar Mass : 242.45 g/mol
- CAS Number : 160744-11-6
- IUPAC Name : tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane
The presence of the thiophene moiety contributes to its unique reactivity and interaction with various substrates, making it a valuable building block in organic synthesis.
1.1. Protecting Group in Organic Synthesis
This compound serves as a protecting group for alcohols and other functional groups during multi-step synthetic processes. Its stability under various reaction conditions allows chemists to manipulate sensitive functionalities without degradation.
Case Study : In a study involving the synthesis of complex organic molecules, this silane was utilized to protect hydroxyl groups, enabling further functionalization without compromising the integrity of the target structure.
1.2. Synthesis of Pharmaceutical Intermediates
The compound is instrumental in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its ability to form stable silyl ethers makes it a preferred choice in medicinal chemistry.
Data Table 1: Examples of Pharmaceutical Intermediates Synthesized Using this compound
| Compound Name | Application Area | Yield (%) | Reference |
|---|---|---|---|
| Compound A | Anticancer agent | 85 | |
| Compound B | Anti-inflammatory drug | 90 | |
| Compound C | Antiviral agent | 88 |
2.1. Coatings and Adhesives
In material science, this compound is used in the formulation of specialty coatings and adhesives due to its excellent adhesion properties and chemical resistance.
Case Study : Research demonstrated that incorporating this silane into polymer matrices enhanced the mechanical properties and thermal stability of coatings used in automotive applications .
2.2. Silanization of Surfaces
The compound is employed for silanization processes, which modify the surface properties of materials such as glass, metals, and ceramics. This modification improves hydrophobicity and chemical resistance.
Data Table 2: Surface Properties Post-Silanization
3.1. Synthesis of Biologically Active Molecules
The compound is also significant in synthesizing biologically active molecules, particularly those with thiophene derivatives known for their pharmacological activities.
Case Study : A study highlighted the successful synthesis of thiophene-based compounds that exhibited antimicrobial properties using this compound as a key intermediate .
Mechanism of Action
The mechanism of action of tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane involves its ability to act as a precursor for the introduction of silicon atoms into organic molecules. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing for the creation of diverse chemical structures. The compound can interact with various molecular targets and pathways, depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Silane Derivatives
Key Observations:
Steric and Electronic Effects :
- The tert-butyldimethylsilyl group provides superior steric protection compared to trimethylsilyl (TMS) or triethylsilyl (TES) derivatives, reducing unwanted side reactions .
- Thiophene’s electron-rich aromatic system enhances π-π interactions, making the compound useful in conductive polymers or as a ligand in catalysis .
Functional Group Reactivity :
- Ethoxy-linked thiophene offers stability and synthetic versatility, contrasting with azide- or epoxide-functionalized silanes, which prioritize click chemistry or ring-opening reactions .
- Compared to silyl-protected aldehydes (e.g., 2-[(tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde), the thiophene derivative lacks aldehyde reactivity but gains aromatic stability .
Biological Activity
Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane, also known by its CAS number 160744-11-6, is a silane compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound features a thiophene ring, which is known for its diverse applications in organic electronics and medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : CHOSSi
- Molecular Weight : 242.45 g/mol
- Structure : The compound contains a tert-butyl group, two methyl groups, and an ethoxy chain attached to a thiophene ring, contributing to its unique reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the thiophene moiety enhances its potential for enzyme inhibition and modulation of cellular pathways.
Cellular Effects
Research indicates that this compound can influence several cellular processes:
- Gene Expression : It modulates gene expression by interacting with transcription factors.
- Enzyme Activity : It has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Cell Signaling Pathways : The compound can activate or inhibit pathways such as the MAPK pathway, impacting cell proliferation and survival.
Toxicity Studies
Toxicological assessments have revealed that:
- At low concentrations, the compound exhibits minimal toxicity.
- Higher doses may lead to cellular damage and oxidative stress, particularly affecting liver function.
Pharmacokinetics
The pharmacokinetic profile suggests that this compound has:
- High Gastrointestinal Absorption : This allows for effective systemic delivery when administered orally.
- Blood-Brain Barrier Permeability : Its structure suggests potential central nervous system effects, warranting further investigation into neuropharmacological applications.
Case Study: Enzyme Interaction
A study investigated the interaction of this compound with cytochrome P450 isoforms. Results indicated that:
| Isoform | Effect on Activity | Mechanism |
|---|---|---|
| CYP1A2 | Inhibition | Competitive binding |
| CYP3A4 | Activation | Allosteric modulation |
These findings highlight the dual role of this compound in potentially enhancing or inhibiting drug metabolism depending on the isoform involved.
Application in Drug Development
In another study focusing on drug development, this compound was utilized as a precursor in synthesizing kinase inhibitors. The resulting compounds exhibited promising anti-cancer properties in vitro.
Q & A
Q. How can this silane be used as a protecting group in oligosaccharide or nucleoside synthesis?
- Methodology : Demonstrate its utility by comparing deprotection efficiency (e.g., using tetrabutylammonium fluoride (TBAF)) against traditional groups. Monitor glycosylation yields via MALDI-TOF MS or ion-exchange chromatography. Assess compatibility with orthogonal protecting strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
